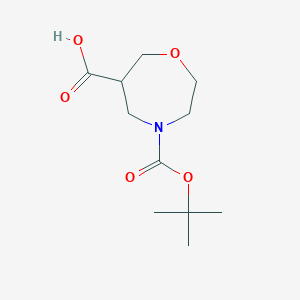

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Description

The exact mass of the compound 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHHOHWABGIJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729060 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-58-9 | |

| Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

An In-depth Technical Guide to the

Introduction: The Significance of the 1,4-Oxazepane Scaffold

In the landscape of modern medicinal chemistry, seven-membered heterocyclic systems have emerged as privileged scaffolds, offering a unique three-dimensional architecture that is often underrepresented in compound libraries.[1] Among these, the 1,4-oxazepane core is particularly noteworthy, serving as a key structural motif in a variety of biologically active molecules. These compounds have shown promise as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The strategic incorporation of substituents onto this flexible ring system allows for the fine-tuning of physicochemical properties and pharmacological activity.

This guide provides a detailed technical overview of the synthesis of a valuable derivative: 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9).[3] This molecule is a bifunctional building block, featuring a protected amine (Boc group) and a carboxylic acid moiety. This orthogonal protection scheme makes it an ideal starting material for peptide synthesis, library generation, and the construction of more complex drug candidates. We will explore a robust and logical synthetic strategy, delving into the causality behind experimental choices and providing detailed protocols for its successful preparation.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target carboxylic acid is most logically approached via a two-stage strategy. The first stage involves the construction of the core 1,4-oxazepane ring system, culminating in a key alcohol intermediate. The second, and final, stage is the selective oxidation of this primary alcohol to the desired carboxylic acid. This retrosynthetic logic ensures a convergent and efficient pathway.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the primary alcohol, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, as the immediate precursor. This simplifies the final transformation to a well-understood oxidation reaction. The alcohol intermediate can be conceptually derived from a linear precursor designed to undergo intramolecular cyclization to form the seven-membered ring.

Sources

An In-Depth Technical Guide to 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial arrangements, making it an attractive framework for the design of novel therapeutic agents. This guide focuses on a key derivative of this scaffold, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS Number: 1269755-58-9 ), a versatile building block for the synthesis of compounds with potential applications in various therapeutic areas, notably as monoamine reuptake inhibitors.

This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on the scientific rationale behind the described methodologies.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The properties of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1269755-58-9 | Commercial Supplier Data |

| Molecular Formula | C₁₁H₁₉NO₅ | Calculated |

| Molecular Weight | 245.27 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Inferred from structure |

| Storage | 2-8°C, under inert atmosphere | Commercial Supplier Recommendation |

Synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

The synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. The following protocol is a representative synthesis, drawing parallels from the preparation of structurally similar 1,4-oxazepane derivatives found in the scientific literature.[1][2] The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Synthetic Workflow Overview

Caption: A generalized synthetic workflow for the preparation of 4-(Boc)-1,4-oxazepane-6-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of a Suitable Acyclic Precursor

The synthesis commences with a chiral starting material, such as a protected D-serine derivative, to establish the desired stereochemistry. The initial steps involve the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group and subsequent modification to introduce a suitable leaving group on the hydroxyl moiety and an appropriate functional group for the eventual ring closure. The use of the Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Step 2: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring

The key ring-forming step involves an intramolecular nucleophilic substitution reaction. The nitrogen atom of the protected amino group attacks the carbon bearing the leaving group, leading to the formation of the seven-membered 1,4-oxazepane ring. The choice of base and solvent is critical in this step to promote the desired intramolecular cyclization over competing intermolecular reactions.

Step 3: Functional Group Transformation to the Carboxylic Acid

The final step involves the conversion of a precursor functional group at the 6-position of the oxazepane ring into a carboxylic acid. A common strategy involves the oxidation of a primary alcohol. A patent for a similar compound describes the oxidation of a formyl group to a carboxylic acid using sodium chlorite and potassium dihydrogenphosphate.[1]

Illustrative Protocol based on a similar synthesis: [1]

-

Starting Material: A suitable N-Boc protected amino alcohol with a leaving group on a three-carbon extension from the oxygen.

-

Cyclization:

-

Dissolve the acyclic precursor in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the 6-hydroxymethyl-1,4-oxazepane derivative.

-

-

Oxidation:

-

Dissolve the 6-hydroxymethyl-1,4-oxazepane derivative in a suitable solvent mixture (e.g., acetonitrile, water, and a phosphate buffer).

-

Add a mild oxidizing agent, such as a TEMPO/bleach system or Dess-Martin periodinane to first obtain the aldehyde.

-

To a solution of the intermediate aldehyde in a mixture of tert-butanol, 2-methyl-2-butene, and THF, add an aqueous solution of sodium chlorite and potassium dihydrogenphosphate at 0°C.

-

Stir the reaction at 0°C for several hours until the oxidation is complete.

-

Work up the reaction by adding an aqueous solution of sodium thiosulfate and extracting the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 2.8-4.2 (m, 9H): A complex multiplet region corresponding to the protons of the 1,4-oxazepane ring.

-

δ 10-12 (br s, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 28.4: Carbons of the methyl groups of the Boc protecting group.

-

δ 40-70: A series of signals corresponding to the carbon atoms of the 1,4-oxazepane ring.

-

δ 80.5: The quaternary carbon of the Boc protecting group.

-

δ 155-157: The carbonyl carbon of the Boc protecting group.

-

δ 175-178: The carbonyl carbon of the carboxylic acid.

Applications in Drug Discovery: A Scaffold for Monoamine Reuptake Inhibitors

The 1,4-oxazepane scaffold is a key structural element in a variety of biologically active molecules. Derivatives of 1,4-oxazepane have been investigated for their potential as monoamine reuptake inhibitors.[1] Monoamine transporters are responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[4] Inhibitors of these transporters can increase the concentration of these neurotransmitters in the synapse and are used in the treatment of various central nervous system disorders, including depression and anxiety.[1]

The carboxylic acid functionality at the 6-position of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid serves as a crucial handle for further chemical modifications. This allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Potential Signaling Pathway Modulation

Caption: Inhibition of monoamine reuptake by a 1,4-oxazepane derivative.

Conclusion

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The presence of the Boc protecting group and the carboxylic acid functionality allows for a wide range of chemical modifications, making it an ideal starting point for the development of novel therapeutic agents. The potential of 1,4-oxazepane derivatives as monoamine reuptake inhibitors highlights the importance of this scaffold in the ongoing search for new treatments for neurological disorders. This guide provides a foundational understanding of this key molecule, intended to support and inspire further research and development in this exciting area of drug discovery.

References

- 1,4-oxazepane derivatives. Google Patents; WO2012046882A1.

-

Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36585–36593. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Chankouk, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 234-239. Available from: [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Available from: [Link]

-

Singh, S. K. (2015). Overview of Monoamine Transporters. Methods in Molecular Biology, 1232, 1-13. Available from: [Link]

Sources

- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

A Technical Guide to the Spectroscopic Characterization of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. As a valuable heterocyclic building block in medicinal chemistry and drug development, unambiguous characterization is paramount. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. It offers field-proven experimental protocols, presents predicted spectral data in a clear, tabular format, and delivers expert interpretation of the spectral features. The causality behind fragmentation patterns and the significance of specific spectral signals are explained to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Compound Profile

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a saturated seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, and the ring is substituted with a carboxylic acid moiety. These features make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2] |

| Molecular Weight | 245.27 g/mol | [3] |

| Monoisotopic Mass | 245.12633 Da | [1] |

| CAS Number | 1269755-58-9 |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="6,4!", ratio=fill]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124", penwidth=1.5];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; O4 [label="O", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0.8,1.2!"]; // Carboxylic acid carbon O8 [label="=O", pos="1.8,1.6!"]; O9 [label="OH", pos="-0.2,1.8!"]; C10 [label="C", pos="-0.8,1.2!"]; // Boc carbonyl carbon O11 [label="=O", pos="-1.8,1.6!"]; O12 [label="O", pos="-0.2,2.5!"]; C13 [label="C", pos="-0.2,3.8!"]; // Boc tert-butyl carbon C14 [label="CH₃", pos="-1.5,4.3!"]; C15 [label="CH₃", pos="0.6,4.8!"]; C16 [label="CH₃", pos="1.0,3.3!"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7;

// Carboxylic acid bonds C7 -- O8 [len=0.8]; C7 -- O9 [len=0.8];

// Boc group bonds N1 -- C10; C10 -- O11 [len=0.8]; C10 -- O12; O12 -- C13; C13 -- C14; C13 -- C15; C13 -- C16; }

Caption: 2D structure of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for the complete structural assignment of the title compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-defined protocol is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[6] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[6]

-

-

Instrument Setup:

-

The experiment is performed on a 400 MHz (or higher) spectrometer.[7]

-

The sample is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is run. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Predicted Spectral Data & Interpretation

While experimental spectra are definitive, predicted data based on established chemical shift principles provide a strong correlative framework.

¹H NMR Analysis

The proton spectrum is expected to show distinct signals for the oxazepane ring, the Boc group, and the carboxylic acid. The presence of the rigid Boc group can induce conformational locking, potentially making the ring protons diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns.[8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expert Interpretation |

| ~12.5 | broad singlet | 1H | COOH | The acidic proton signal is typically very broad and downfield. Its chemical shift is highly dependent on concentration and temperature.[9] It will disappear upon D₂O exchange. |

| ~4.0 - 3.2 | multiplet | 7H | Ring CH, CH₂ | These protons are adjacent to electronegative oxygen and nitrogen atoms, shifting them downfield. Complex splitting is expected due to coupling between adjacent, non-equivalent protons. |

| ~2.0 - 1.8 | multiplet | 2H | Ring CH₂ | Protons on the carbon further from the heteroatoms are expected to be more upfield. |

| 1.40 | singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet, a hallmark of the Boc protecting group. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Expert Interpretation |

| ~174 | C OOH | The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing furthest downfield. |

| ~155 | NC =O | The carbamate carbonyl carbon of the Boc group is also significantly downfield. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~70 - 40 | Ring CH, CH₂ | Carbons adjacent to oxygen and nitrogen atoms appear in this region. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups.[10] The analysis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid by IR is expected to clearly show the presence of the carboxylic acid and carbamate moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[11][12]

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]

-

Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to generate the final spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Predicted IR Absorption Data & Interpretation

The IR spectrum is dominated by the strong absorptions of the O-H and C=O bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expert Interpretation |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad band is the most prominent feature and is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[14] |

| 2975 - 2850 | C-H stretch | Aliphatic | These signals correspond to the C-H bonds of the oxazepane ring and the Boc group. |

| ~1740 (strong) | C=O stretch | Carbamate (Boc) | The carbonyl of the Boc group is expected at a higher frequency than the carboxylic acid carbonyl. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl of the hydrogen-bonded carboxylic acid appears as a very strong, sharp peak, often overlapping slightly with the broad O-H stretch.[14] |

| 1300 - 1000 (strong) | C-O, C-N stretch | Ether, Carbamate | This fingerprint region will contain multiple strong bands corresponding to the C-O-C ether linkage and the C-N bond of the carbamate. |

| 960 - 900 (broad) | O-H bend | Carboxylic Acid | A broad out-of-plane bend for the O-H group is another characteristic feature of carboxylic acids.[14] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.[15] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, as it typically keeps the molecule intact.[16][17]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the emitter. The instrument parameters (e.g., capillary temperature, sheath gas flow) are optimized to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Tandem MS (MS/MS): To induce fragmentation, select the parent ion of interest (e.g., m/z 246.13) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[15]

Predicted Mass Spectral Data & Fragmentation Analysis

The high-resolution mass spectrum should confirm the elemental composition, while the MS/MS spectrum will reveal the connectivity.

Table 5: Predicted High-Resolution Mass-to-Charge Ratios

| Adduct | Ion Formula | Predicted m/z | Reference |

| [M+H]⁺ | [C₁₁H₂₀NO₅]⁺ | 246.13361 | [1] |

| [M+Na]⁺ | [C₁₁H₁₉NNaO₅]⁺ | 268.11555 | [1] |

| [M-H]⁻ | [C₁₁H₁₈NO₅]⁻ | 244.11905 | [1] |

Fragmentation Pathways

The Boc group is notoriously labile in the gas phase and provides a predictable fragmentation pattern. The primary fragmentation routes involve the loss of components of this protecting group.[18][19][20]

Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS/MS.

-

Loss of isobutylene (C₄H₈, 56 Da): A common fragmentation for Boc-protected amines, leading to a carbamic acid intermediate which rapidly decarboxylates.

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in the unprotected amino acid, a very common and often dominant fragmentation pathway.

-

Loss of the carboxylic acid group (45 Da): Cleavage of the C-C bond adjacent to the ring can lead to the loss of the COOH radical from the deprotected amine fragment.

Conclusion

The structural verification of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and carbamate functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns related to the labile Boc protecting group. The protocols and predicted data outlined in this guide serve as a robust reference for researchers, ensuring accurate identification and quality control of this important synthetic intermediate.

References

-

PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 71-93. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 2020, 25(23), 5678. [Link]

-

West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 2011, 83(12), 4947–4954. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 2013, 90(1), 102–105. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Michigan State University. NMR Spectroscopy. Department of Chemistry. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

National Center for Biotechnology Information. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E, 2010, 66(Pt 12), o3258. [Link]

-

ResearchGate. α-(nonafluoro-tert-butoxy)carboxylic acid as an ¹⁹F {¹H} NMR CDA. [Link]

-

PubChemLite. 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid. [Link]

-

PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. PubChemLite - 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

- 2. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid | C11H19NO5 | CID 58284533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 56972835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ekwan.github.io [ekwan.github.io]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. mt.com [mt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. whitman.edu [whitman.edu]

Navigating the Chiral Landscape: A Technical Guide to the Stereochemistry of Substituted 1,4-Oxazepane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is an increasingly important pharmacophore in modern drug discovery. Its inherent three-dimensionality and the presence of multiple stereocenters offer a rich landscape for molecular design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the stereochemistry of substituted 1,4-oxazepane carboxylic acids, from stereoselective synthesis and conformational intricacies to the critical role of stereoisomerism in biological function.

The Significance of Stereochemistry in 1,4-Oxazepane Scaffolds

The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. For 1,4-oxazepane carboxylic acids, the orientation of substituents on the flexible seven-membered ring dictates the molecule's overall shape and its ability to fit into the binding pocket of a protein. Different stereoisomers can exhibit vastly different biological activities, with one enantiomer potentially being a potent therapeutic agent while the other is inactive or even toxic. Therefore, a deep understanding and control of stereochemistry are paramount in the development of safe and effective drugs based on this scaffold.

Stereoselective Synthesis: Crafting Chiral 1,4-Oxazepane Carboxylic Acids

The synthesis of enantiomerically pure or enriched 1,4-oxazepane carboxylic acids is a key challenge. Several strategies have been developed, broadly categorized into chiral pool synthesis, asymmetric catalysis, and chiral resolution.

Diastereoselective Synthesis and Separation

A common approach involves the synthesis of a mixture of diastereomers, followed by their separation. This is often more feasible than direct enantioselective synthesis. A notable example is the synthesis of novel 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][2] In this method, cleavage from the polymer support can yield a mixture of inseparable diastereomers.[1][2] However, subsequent chemical modifications, such as the catalytic hydrogenation of a nitro group, can alter the physicochemical properties of the diastereomers, facilitating their separation by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

Table 1: Diastereomeric Ratio and Separation Feasibility

| Precursor Substituent (R) | Diastereomeric Ratio (crude) | Separation by RP-HPLC |

| H | 56:44 | Possible after hydrogenation |

| 4-Cl | 45:55 | Possible |

| 4-Br | 42:58 | Possible |

| 2-F | - | Separation of both diastereomers achieved |

Data synthesized from multiple reports on similar transformations.

Experimental Protocol: Diastereomer Separation by RP-HPLC

-

Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol/water).

-

HPLC System: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Method Development: Optimize the gradient, flow rate, and temperature to achieve baseline separation of the diastereomeric peaks.

-

Fraction Collection: Collect the separated fractions corresponding to each diastereomer.

-

Analysis: Confirm the purity of the isolated diastereomers by analytical HPLC and characterize their structures using NMR and mass spectrometry.

Enantioselective Synthesis

Directly synthesizing a single enantiomer is the most efficient approach. Asymmetric catalysis offers a powerful tool to achieve this. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid has been successfully employed to synthesize enantioenriched 1,4-benzoxazepines, a closely related scaffold. This method provides high yields and excellent enantioselectivities (up to 94% ee).

Diagram 1: Enantioselective Synthesis of a 1,4-Oxazepane Precursor

Caption: Enantioselective synthesis workflow.

Conformational Analysis: Unveiling the 3D Structure

The seven-membered ring of 1,4-oxazepane is highly flexible and can adopt several conformations, with the most common being the chair, boat, and twist-boat. The preferred conformation is influenced by the nature and position of the substituents, which seek to minimize steric interactions.

While extensive conformational studies on substituted 1,4-oxazepane carboxylic acids are still emerging, valuable insights can be drawn from the closely related 1,4-diazepane system. Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown a preference for a twist-boat conformation .[3] This conformation is stabilized by an intramolecular π-stacking interaction.[3] It is plausible that substituted 1,4-oxazepane carboxylic acids also favor non-chair conformations to alleviate steric strain, particularly with bulky substituents.

Diagram 2: Conformational Equilibrium of a Substituted 1,4-Oxazepane

Caption: Conformational landscape of a 1,4-oxazepane ring.

Computational modeling, in conjunction with NMR spectroscopy, is a powerful tool for elucidating the conformational preferences of these flexible rings.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of 1,4-oxazepane carboxylic acids relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for determining both the constitution and the relative stereochemistry of these molecules. A comprehensive suite of 1D and 2D NMR experiments is typically employed.[1]

-

¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus, allowing for the initial assignment of the carbon skeleton.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range proton-carbon correlations, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence or absence of NOE cross-peaks between specific protons can be used to deduce their relative stereochemistry. For example, a strong NOE between two protons on the same face of the ring would support a cis relationship.[1]

Table 2: Key NMR Observables for Stereochemical Analysis

| NMR Experiment | Information Gained | Application in Stereochemistry |

| ¹H-¹H Coupling Constants (J-values) | Dihedral angle between coupled protons | Differentiate between axial-axial, axial-equatorial, and equatorial-equatorial orientations. |

| NOESY | Through-space proximity of protons | Determine relative configuration (cis vs. trans) of substituents. |

| Chiral Derivatizing Agents (e.g., Mosher's acid) | Formation of diastereomeric derivatives with distinct NMR signals | Determine absolute configuration. |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[4] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral molecules, anomalous dispersion is used to determine the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of the purified stereoisomer of suitable size and quality. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data using X-rays of a specific wavelength (e.g., Cu Kα or Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: Analyze the anomalous scattering data (e.g., using the Flack parameter) to determine the absolute configuration of the molecule.

The Impact of Stereochemistry on Biological Activity: A Case Study Perspective

While specific quantitative data for a wide range of 1,4-oxazepane carboxylic acid stereoisomers is still an active area of research, the principles of stereospecificity are well-established in related heterocyclic systems. For example, in the 1,4-benzodiazepine class of compounds, which also feature a seven-membered ring, chirality at certain positions has been shown to be critical for their biological activity.

In a study on 1,4-benzodiazepin-2-ones as antitrypanosomal agents, it was found that the chirality at the C3 position significantly influenced their potency.[5] For one pair of enantiomers, the compound with the (S)-configuration was eightfold more potent than its (R)-enantiomer.[5]

Table 3: Stereospecific Activity of 1,4-Benzodiazepin-2-one Analogs

| Compound | Configuration at C3 | Antitrypanosomal Activity (EC₅₀, µM) |

| 148a | S | 0.5 |

| 148b | R | 4.0 |

Data from a study on related benzodiazepine derivatives, illustrating the principle of stereospecificity.[5]

This dramatic difference in activity underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery programs. The "inactive" enantiomer is not merely a benign passenger; it can contribute to off-target effects, metabolic burden, and even antagonism of the active enantiomer.

Diagram 3: The "Three-Point Attachment" Model

Caption: A model illustrating how only one enantiomer can achieve optimal binding.

Conclusion and Future Directions

The stereochemistry of substituted 1,4-oxazepane carboxylic acids is a critical determinant of their physicochemical properties and biological activity. The ability to synthesize stereochemically pure compounds and to rigorously characterize their three-dimensional structure is essential for advancing drug discovery programs based on this promising scaffold.

Future research should focus on the development of more efficient and general enantioselective synthetic methods. Furthermore, detailed computational and experimental studies on the conformational preferences of a wider range of substituted 1,4-oxazepane carboxylic acids are needed to build a comprehensive understanding of their structure-activity relationships. Such knowledge will undoubtedly accelerate the design and development of novel therapeutics with improved efficacy and safety profiles.

References

- Urbancová, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37231-37241.

- Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815.

- Šatínský, D., & Chocholouš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.

- Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-721.

- LibreTexts. (2022). 4.5: Conformations of Cyclohexane. In Organic Chemistry.

- Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Journal of Medicinal Chemistry, 52(11), 3313-3324.

- Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis.

- Urbancová, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37231-37241.

- Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815.

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of increasing importance in medicinal chemistry. Its unique three-dimensional architecture offers a compelling alternative to more traditional saturated heterocycles, enabling the exploration of novel chemical space in drug design. This guide provides an in-depth technical overview of a key derivative, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, a versatile building block for the synthesis of complex bioactive molecules. We will explore its commercial availability, discuss key quality control parameters, outline a plausible synthetic route, and highlight its application in the development of next-generation therapeutics, supported by recent patent literature.

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold

The exploration of novel three-dimensional (3D) molecular scaffolds is a cornerstone of modern drug discovery. Saturated heterocyclic rings are privileged structures in medicinal chemistry, often improving physicochemical properties such as solubility and metabolic stability while providing defined vectors for substituent placement. While six-membered rings like piperidines and morpholines are ubiquitous, seven-membered systems such as 1,4-oxazepanes are less explored but offer distinct conformational flexibility and spatial arrangements.

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, often referred to as 4-Boc-1,4-oxazepane-6-carboxylic acid, is a bifunctional building block that has gained traction among medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, while the carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, or other elaborations. This combination makes it an ideal starting material for library synthesis and lead optimization campaigns.

The 1,4-oxazepane core itself is found in a variety of biologically active compounds, with derivatives showing potential as monoamine reuptake inhibitors for the treatment of depression and anxiety, among other therapeutic areas.[1] The strategic placement of the carboxylic acid at the 6-position of the ring provides a key vector for introducing substituents that can interact with biological targets.

Commercial Availability and Supplier Landscape

A reliable supply of high-quality starting materials is critical for any research and development program. 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is available from a number of chemical suppliers, typically as a racemic mixture or as individual enantiomers.

Key Identifiers:

-

Racemic Mixture:

-

CAS Number: 1269755-58-9

-

Molecular Formula: C₁₁H₁₉NO₅

-

Molecular Weight: 245.27 g/mol

-

-

(R)-Enantiomer:

-

CAS Number: 2165855-43-4

-

-

(S)-Enantiomer:

The following table provides a comparative overview of several commercial suppliers for the racemic and (R)-enantiomer of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AChemBlock | 4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid | 1269755-58-9 | 97% | 250 mg, 1 g, 5 g |

| BLDpharm | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | 1269755-58-9 | ≥95% | Inquire |

| Achmem | (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | 2165855-43-4 | 97% | 100 mg |

| Enamine | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | 1269755-58-9 | >95% | 250 mg, 1 g, 5 g |

| ChemScene | (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | 1273567-44-4 | ≥97% | 100 mg, 250 mg, 1 g, 5 g |

Expert Insight: When sourcing this building block, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. For applications where stereochemistry is critical, chiral HPLC analysis should be requested to confirm enantiomeric excess (ee).

Quality Control and Analytical Profile

Ensuring the quality of starting materials is a fundamental aspect of scientific integrity. For 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, a comprehensive analytical package should be reviewed before its use in synthesis.

Recommended Analytical Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity. For chiral isomers, a chiral HPLC method is necessary to determine enantiomeric purity.

-

Elemental Analysis: To confirm the elemental composition.

A typical workflow for quality control upon receiving a new batch of this reagent is illustrated below.

Caption: General scheme for the use of the title compound in medicinal chemistry.

Handling, Storage, and Safety

-

GHS Hazard Statements: Based on supplier information, this compound is generally associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332 / H335: Harmful if inhaled / May cause respiratory irritation. *[2] GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is often between 2-8°C.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: This safety information is based on data for similar compounds and should be used as a guide only. It is imperative to consult the supplier-specific SDS for the exact product being handled and to conduct a thorough risk assessment before use.

Conclusion and Future Outlook

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a valuable and increasingly utilized building block in medicinal chemistry. Its commercial availability, coupled with its versatile chemical functionality, makes it an attractive starting point for the synthesis of novel, three-dimensionally complex molecules. The demonstrated application of this scaffold in the development of targeted oncology agents underscores its potential in addressing challenging biological targets. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that the 1,4-oxazepane scaffold, and this key derivative in particular, will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

-

Larsson, U. et al. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development. Available at: [Link]

- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. WO2012046882A1.

-

Amgen Inc. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. WO2023018809A1. Available at: [Link]

-

Castillo Millán, J. et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Engineering Peptide Architecture with Constrained Scaffolds

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity. The strategic incorporation of unnatural amino acids with constrained geometries is a powerful approach to overcome these hurdles.[1] 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a novel building block designed for this purpose. Its seven-membered heterocyclic scaffold introduces a defined conformational bias into the peptide backbone, effectively "locking" it into a specific three-dimensional structure. This pre-organization can enhance binding to biological targets and improve resistance to enzymatic degradation, thereby augmenting the therapeutic potential of the resulting peptidomimetic.[2]

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical and Structural Properties

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a non-proteinogenic amino acid analogue characterized by a 1,4-oxazepane ring. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine within the ring, while the carboxylic acid moiety provides the reactive handle for peptide bond formation.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white powder |

| Key Functional Groups | Boc-protected amine, Carboxylic acid |

| Scaffold | 1,4-Oxazepane (7-membered heterocycle) |

The Boc protecting group is strategically employed for its stability under the basic conditions used for Fmoc removal, while being readily cleaved by moderate acids like trifluoroacetic acid (TFA), a hallmark of Boc-based SPPS.[3][4]

Core Principles and Methodological Considerations

The incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid follows the fundamental iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents.[1] However, the unique, sterically demanding structure of the oxazepane ring necessitates specific considerations to ensure efficient and successful coupling.

Causality in Experimental Choices: Overcoming Steric Hindrance

The seven-membered ring of the oxazepane derivative presents a greater steric challenge compared to standard proteinogenic amino acids. This can slow down the rate of amide bond formation. To counteract this, the following strategic choices are critical:

-

Choice of Coupling Reagents: Standard carbodiimide reagents may be insufficient. More potent in-situ activating reagents are recommended. Aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form reactive esters that can overcome the steric barrier. The addition of an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) is crucial to suppress racemization.[5]

-

Reaction Time and Double Coupling: A single coupling reaction may not proceed to completion. Extending the reaction time is a primary strategy to improve yields. Alternatively, a "double coupling" protocol, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended to ensure maximal incorporation.

-

Solvent Selection: The solvent must effectively solvate the growing peptide chain attached to the resin to ensure accessibility of the reactive sites. While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) often possesses superior solvating properties for complex or aggregation-prone sequences and is a preferred choice when coupling sterically hindered residues.

Experimental Protocols

The following protocols are designed for manual Boc-based Solid-Phase Peptide Synthesis. They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and wash cycles.

Protocol 1: Boc-SPPS Cycle for Standard Amino Acid Coupling

This protocol outlines the standard cycle for adding a typical Boc-protected amino acid to the growing peptide chain.

Optimized Coupling Workflow for Oxazepane Amino Acid

Materials:

-

Same as Protocol 1, with the addition of N-methylpyrrolidone (NMP) as an optional solvent.

-

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Procedure:

-

Deprotection and Neutralization: Follow steps 1-3 from Protocol 1.

-

Optimized Coupling (Double Coupling Recommended):

-

Activation: In a separate vessel, dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (2.5 equivalents), HATU (2.4 equivalents), and HOBt (2.5 equivalents) in DMF or NMP. Add DIPEA (5 equivalents) and allow the solution to pre-activate for 5 minutes.

-

First Coupling: Add the activated solution to the resin and agitate for a minimum of 4 hours. A longer coupling time (e.g., overnight) may be beneficial.

-

Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), proceed to the second coupling. If negative, proceed to step 3 (Washing).

-

Second Coupling (if necessary): Drain the reaction vessel and add a freshly prepared solution of activated 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (using the same equivalents as the first coupling). Agitate for another 2-4 hours.

-

-

Washing:

-

Thoroughly wash the resin with DMF (5x), DCM (3x), and Methanol (3x) to ensure complete removal of reagents.

-

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the Boc and any other acid-labile side-chain protecting groups. This procedure uses Hydrogen Fluoride (HF), which is highly toxic and corrosive, and must be performed by trained personnel in a specialized chemical fume hood with appropriate safety equipment. [4] Cleavage Cocktail Composition:

| Reagent | Purpose | Typical % (v/v or w/v) |

| Hydrogen Fluoride (HF) | Cleavage and deprotection | ~90% |

| Anisole | Scavenger (protects Tyr, Trp) | ~5% |

| p-Cresol | Scavenger | ~5% |

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

-

HF Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel containing the resin and scavengers.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Washing:

-

Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Triturate the residue with ether to induce precipitation of the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Outlook

The incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid provides a robust strategy for the synthesis of conformationally constrained peptides. While its sterically demanding nature requires optimized coupling conditions, the use of potent activating reagents and extended reaction times allows for its efficient integration into peptide sequences. The resulting peptidomimetics, endowed with enhanced structural definition, are promising candidates for the development of next-generation therapeutics with improved stability, selectivity, and efficacy.

References

-

Biotage. (2023). What is solid phase peptide synthesis?[Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

-

AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Napolitano, J. G., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. The Journal of Organic Chemistry. [Link]

-

Fülöp, F., et al. (2006). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

The Strategic Utility of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle, represents a valuable scaffold in medicinal chemistry. Its non-planar, flexible conformation allows for the presentation of substituents in a three-dimensional space that can lead to enhanced binding affinity and selectivity for a variety of biological targets. Derivatives of 1,4-oxazepanes have been investigated for a range of therapeutic applications, including as agents for treating disorders of the central nervous system (such as analgesics, anxiolytics, and antidepressants) and the urinary system.[1] The incorporation of this motif can also improve physicochemical properties, such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

This application note provides a detailed guide to the use of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid as a versatile building block for the synthesis of novel heterocyclic compounds. The presence of an orthogonal protecting group (Boc) on the nitrogen and a carboxylic acid handle allows for selective and sequential functionalization, making it an ideal starting material for the construction of diverse chemical libraries for drug discovery and development. We will present detailed protocols for key transformations, including amide bond formation, esterification, and deprotection, along with mechanistic insights and practical considerations to enable researchers to effectively utilize this valuable synthetic intermediate.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 4-(Boc)-1,4-oxazepane-6-carboxylic acid lies in the ability to selectively manipulate its two key functional groups. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the ring nitrogen, while the carboxylic acid at the 6-position serves as a versatile handle for derivatization.

Amide Bond Formation: The Gateway to Diverse Functionality

The most common derivatization of the carboxylic acid is the formation of an amide bond. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2][3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency, especially for sterically hindered or electronically deactivated amines.[2]

The general mechanism for carbodiimide-mediated amide coupling is depicted below:

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Esterification: An Alternative Derivatization Pathway

Esterification of the carboxylic acid provides another avenue for introducing molecular diversity. This can be achieved through various methods, including Fischer esterification under acidic conditions, or milder methods for more sensitive substrates.[4][5] Carbodiimide-mediated esterification, in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds at room temperature.[6]

Boc Deprotection: Unveiling the Secondary Amine

The Boc protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[7][8][9][10] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Figure 2: Simplified workflow for the acid-catalyzed deprotection of a Boc group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of 4-(Boc)-1,4-oxazepane-6-carboxylic acid with a primary or secondary amine.

Materials:

-

4-(Boc)-1,4-oxazepane-6-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of 4-(Boc)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/methanol) to afford the desired amide.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |

| Equivalents of Reagents | EDC (1.2 eq), HOBt (1.2 eq) | Ensures efficient activation of the carboxylic acid. |

| Base | DIPEA | A non-nucleophilic base to neutralize the HCl salt of EDC and any acidic byproducts. |

| Reaction Time | 12-24 hours | Typically sufficient for completion; should be monitored. |

| Work-up | Aqueous NaHCO₃ wash | Removes unreacted acid and HOBt. |

Protocol 2: General Procedure for Esterification using DCC/DMAP

This protocol outlines the synthesis of esters from 4-(Boc)-1,4-oxazepane-6-carboxylic acid and an alcohol.

Materials:

-

4-(Boc)-1,4-oxazepane-6-carboxylic acid

-

Alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(Boc)-1,4-oxazepane-6-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.

-

Combine the filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Coupling Agent | DCC | Efficiently promotes esterification. |

| Catalyst | DMAP (catalytic) | Acts as a nucleophilic catalyst to accelerate the reaction.[6] |

| Temperature | Start at 0 °C, then warm to RT | Controls the initial rate of reaction and minimizes side products. |

| Work-up | Filtration of DCU | The insoluble urea byproduct is easily removed by filtration. |

Protocol 3: General Procedure for Boc Deprotection using TFA

This protocol provides a standard method for the removal of the Boc protecting group.

Materials:

-

Boc-protected 1,4-oxazepane derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or MTBE

Procedure:

-

Dissolve the Boc-protected 1,4-oxazepane derivative (1.0 eq) in DCM (0.1-0.2 M).

-

Add TFA (5-10 eq, often a 20-50% v/v solution of TFA in DCM is used) to the solution at room temperature.[9]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help to remove residual TFA.

-

The resulting crude product is the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized.

-

For neutralization, dissolve the crude salt in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, the free amine can be isolated by precipitation or crystallization.

| Parameter | Recommendation | Rationale |

| Reagent | TFA in DCM | A strong acid that efficiently cleaves the Boc group.[9] |

| Equivalents of TFA | 5-10 eq or 20-50% v/v | Ensures complete and rapid deprotection. |

| Reaction Time | 1-4 hours | Typically sufficient; should be monitored. |

| Work-up | Co-evaporation/Neutralization | Removes excess acid and isolates the free amine if required. |

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. For ¹H NMR of 1,4-oxazepane derivatives, the protons on the seven-membered ring typically appear as complex multiplets in the aliphatic region (approx. 2.5-4.5 ppm). In ¹³C NMR, the carbonyl carbon of an amide or ester will appear in the range of 165-175 ppm.[11] The tert-butyl group of the Boc protecting group gives a characteristic signal at ~28 ppm in ¹³C NMR and ~1.4 ppm in ¹H NMR.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

-

Chromatography: TLC and HPLC can be used to assess the purity of the products and to monitor reaction progress.

Conclusion

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its orthogonal protecting group strategy allows for the selective and sequential elaboration of the molecule at two distinct positions. The protocols provided in this application note offer reliable and adaptable methods for the key transformations of this building block, enabling researchers in drug discovery and medicinal chemistry to access a wide range of novel 1,4-oxazepane derivatives for biological evaluation. The inherent conformational flexibility and desirable physicochemical properties of the 1,4-oxazepane scaffold make it an attractive motif for the development of the next generation of therapeutic agents.

References

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-